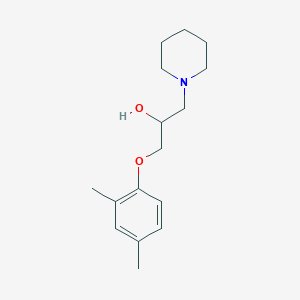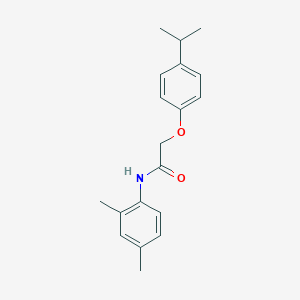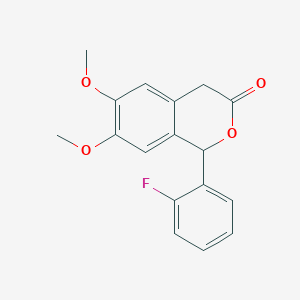![molecular formula C14H12N2O3 B259196 Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate](/img/structure/B259196.png)
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of furo[2,3-c]pyrazoles, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate is not fully understood. However, several studies have suggested that it may exert its biological effects by modulating various signaling pathways in cells. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, it has been reported to have anti-microbial effects against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate in lab experiments is its diverse biological activities. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate. One potential area of research is the development of new drugs based on this compound. Several studies have already shown its potential as a drug candidate for the treatment of various diseases, and further research could lead to the development of new and more effective drugs. Another area of research is the investigation of its mechanism of action. Although some studies have suggested that it may modulate various signaling pathways in cells, the exact mechanism of action is not fully understood. Further research could help to elucidate this mechanism and provide insights into its biological effects. Finally, there is also potential for the development of new synthetic methods for the preparation of this compound, which could make it more accessible for research purposes.
Synthesemethoden
The synthesis of Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been reported in the literature. One of the most commonly used methods involves the reaction of 1-phenyl-3-methyl-1H-pyrazole-5-carboxylic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Several studies have also investigated its potential as a drug candidate for the treatment of various diseases.
Eigenschaften
Produktname |
Methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
methyl 1-methyl-3-phenylfuro[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-16-13-10(8-11(19-13)14(17)18-2)12(15-16)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RUBJMRMIJKNJKB-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C2=C(C=C(O2)C(=O)OC)C(=N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-{[(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetyl]amino}benzoate](/img/structure/B259115.png)

![6-Amino-3-ethyl-4-(3-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B259119.png)
![ethyl 2-{[3-(1-piperidinylsulfonyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B259130.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)



![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)

![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)
